molecular formula C17H18N4O2S B2909342 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide CAS No. 1105252-11-6

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide

Cat. No. B2909342
M. Wt: 342.42
InChI Key: QCHLTGSYCGCDNI-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives and their activity relationships have been discussed along with the molecular docking studies of selected compounds against the target DprE1 .


Chemical Reactions Analysis

The mechanism of DCC is to activate the carboxylic acid to the nucleophilic amine . This reaction generally works in high yield .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are synthesized through various chemical reactions, involving coupling processes and electrophilic substitution reactions. These processes yield novel heterocyclic compounds characterized by spectroscopic methods such as NMR and IR, and in some cases, single-crystal X-ray diffraction (XRD) (Aleksandrov & El’chaninov, 2017), (El’chaninov et al., 2017).

Antimicrobial and Antifungal Activities

  • Several studies have synthesized and tested derivatives for antimicrobial and antifungal activities. These studies reveal that certain derivatives exhibit significant activity against a variety of gram-positive and gram-negative bacteria and fungi, suggesting potential for pharmacological and medical applications (Patel & Shaikh, 2010), (Cakmak et al., 2022).

Anti-Proliferative Activities

  • Compounds derived from "N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide" have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating moderate to excellent potency. This highlights their potential as leads for developing new anticancer agents (Zhang et al., 2017).

Enzyme Inhibition

  • Research into the inhibition of enzymes such as NQO2 (NRH: quinone oxidoreductase 2) by analogues of the compound shows promise for applications in cancer chemotherapy and malaria treatment. Although the analogues exhibit lower activity compared to the lead compound, they provide valuable insights for further optimization and development (Alnabulsi et al., 2018).

Novel Imaging Agents

  • Derivatives of this compound have been explored as potential PET imaging agents, targeting specific receptors or enzymes associated with neuroinflammation and other diseases, indicating their utility in noninvasive diagnostics and monitoring of therapeutic efficacy (Horti et al., 2019).

Safety And Hazards

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds can be considered safe anti-inflammatory agents .

Future Directions

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could be a potential future direction for research in this area.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLTGSYCGCDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide

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